molecular formula C12H15NO4 B7904277 1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Cat. No.: B7904277
M. Wt: 237.25 g/mol
InChI Key: FVHJZNYIGLNCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring fused to a pyrrole-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid involves several steps:

    Condensation: Dimethylacetone-1,3-dicarboxylate is condensed with ethanolamine to yield methyl 3-(methoxycarbonylmethyl)-3-(2-hydroxyethylamino)acrylate.

    Cyclization: This intermediate is cyclized with bromoacetaldehyde diethylacetal to form methyl 1-(2-hydroxyethyl)-3-methoxycarbonylpyrrol-2-acetate.

    Acylation: The product is acylated with methanesulfonyl chloride and triethylamine in dichloromethane to yield the corresponding mesylate.

    Conversion: Treatment with methyl iodide in refluxing acetonitrile converts the mesylate into methyl 1-(2-iodoethyl)-3-methoxycarbonylpyrrole-2-acetate.

    Cyclization: The cyclization of this compound with sodium hydride in dimethylformamide yields dimethyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylate.

    Hydrolysis: Hydrolysis with potassium hydroxide in refluxing methanol-water mixture produces the corresponding diacid.

    Esterification: Partial esterification with isopropanol and hydrochloric acid gives isopropyl 1,2-dihydro-3H-7-carboxypyrrolo[1,2-a]pyrrole-1-carboxylate.

    Decarboxylation: Heating at 270°C results in decarboxylation to form isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate.

Chemical Reactions Analysis

Types of Reactions

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

7-propan-2-yloxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(2)17-12(16)9-4-6-13-5-3-8(10(9)13)11(14)15/h3,5,7,9H,4,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHJZNYIGLNCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCN2C1=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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